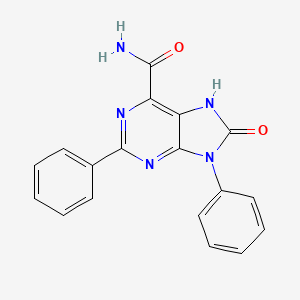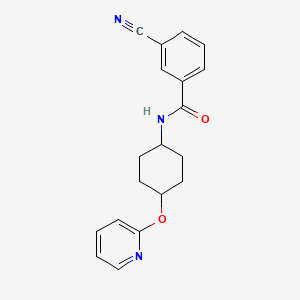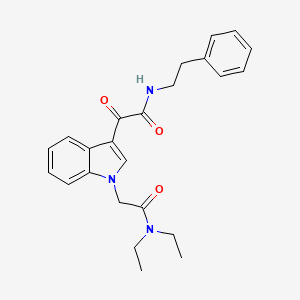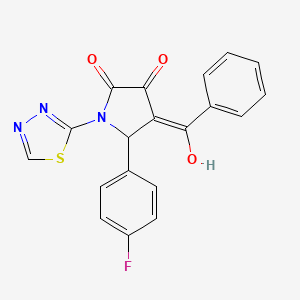
8-oxo-2,9-diphenyl-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antiproliferative Activities
A study focusing on a series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-caboxamide derivatives, including variations at positions 8 and 9 of the purine core, demonstrated potent antiproliferative activity against various cancer cell lines. These compounds, with a structure similar to 8-oxo-2,9-diphenyl-8,9-dihydro-7H-purine-6-carboxamide, showed significant selectivity and effectiveness in inhibiting cancer cell proliferation and migration, as well as inducing apoptosis through intrinsic pathways (Zhao et al., 2018).
Synthesis and Antibacterial Evaluation
Research on new DAMN-based Schiff base compounds, including 8,9-dihydro-7H-purine-6-carboxamide derivatives, revealed their antibacterial potential against various Gram-positive and Gram-negative bacteria. The synthesis of these compounds involved reactions with azo dyes, demonstrating their versatility and potential applications in developing new antibacterial agents (Sheykhi-Estalkhjani et al., 2020).
Antiviral Activity
The synthesis of 9-beta-D-ribofuranosylpurine-6-carboxamides, related to the compound , showed significant in vitro antiviral activity against RNA and DNA viruses. These compounds were also tested in animal models, providing insights into their therapeutic potential for viral infections (Westover et al., 1981).
Inhibition of Non-Small Cell Lung Cancer
A study focused on the development of purine-6-carboxamide derivatives for inhibiting non-small cell lung cancer (NSCLC). These compounds, including 8-oxopurine-6-carboxamide derivatives, exhibited potent inhibitory activities against lung cancer cells, particularly those with mutated epidermal growth factor receptor (EGFR). The study highlighted the effectiveness of these compounds in animal models, suggesting their potential as anticancer agents (Huang et al., 2019).
Tautomeric Properties and Structural Analysis
Research on tautomeric pairs of dihydropurine derivatives, similar in structure to this compound, provided insights into their hydrogen bonding and structural properties. These studies contribute to the understanding of the molecular behavior and potential applications of such compounds (Beagley et al., 1995).
Safety and Hazards
Propiedades
IUPAC Name |
8-oxo-2,9-diphenyl-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2/c19-15(24)13-14-17(22-16(20-13)11-7-3-1-4-8-11)23(18(25)21-14)12-9-5-2-6-10-12/h1-10H,(H2,19,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPOJMLLTABGJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2699270.png)
![[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2699271.png)



![N-(5-(tert-butyl)isoxazol-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2699282.png)
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2699283.png)
![N-(1-cyanocycloheptyl)-2-[(2,3-dichlorophenyl)amino]acetamide](/img/structure/B2699286.png)
![2-(3-butyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2699287.png)



![4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2699291.png)
![N-benzyl-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2699292.png)